2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amine group and a fluorine atom attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the protection of the amine group with a BOC group, followed by the introduction of the fluorine atom and the carboxylic acid group. The BOC protection is often achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The fluorination can be carried out using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of solid acid catalysts for BOC deprotection and other steps can enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Amide Formation: The BOC-protected amine can be deprotected and then react with carboxylic acids or acid chlorides to form amides.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Amides: Formed from reactions with carboxylic acids.
Substituted Aromatics: Resulting from nucleophilic aromatic substitution.
Scientific Research Applications
2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The BOC-protected amine can be deprotected to reveal a free amine, which can then engage in nucleophilic reactions. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds .
Comparison with Similar Compounds
3-BOC-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid.
4-BOC-Aminophenylboronic acid: Another similar compound with the BOC-protected amine and boronic acid group.
Uniqueness: 2-(3-BOC-Aminophenyl)-4-fluorobenzoic acid is unique due to the combination of a BOC-protected amine, a fluorine atom, and a carboxylic acid group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-18(2,3)24-17(23)20-13-6-4-5-11(9-13)15-10-12(19)7-8-14(15)16(21)22/h4-10H,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBUNFWFZHQGNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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